7-Nitroisobenzofuran-1(3H)-one
Overview
Description
7-Nitroisobenzofuran-1(3H)-one, commonly known as NBFI, is a fluorescent molecule that has gained significance in recent years due to its unique properties. It is widely used in scientific research for various applications, including molecular imaging, fluorescence microscopy, and drug discovery.
Scientific Research Applications
Antimicrobial Agent : A molecule derived from 7-Nitroisobenzofuran-1(3H)-one, namely 4-nitroisobenzofuran-1(3H)-one (IITK2020), has been identified as an exclusive inhibitor of Staphylococcus aureus, including multidrug-resistant strains, targeting peptidoglycan biosynthesis (Rawat et al., 2022).
Synthesis of Pyriftalid and Paquinimod : Efficient and scalable synthesis methods have been developed for intermediates derived from 7-Nitroisobenzofuran-1(3H)-one for the synthesis of Pyriftalid and Paquinimod (Li et al., 2017).
Protein-Labelling Reagent : The electrophilic character of 4-chloro-7-nitrobenzofurazan, a related compound, has implications for its use as a protein-labelling reagent (Baines et al., 1977).
Fluorescent and Colorimetric Sensor : A derivative of 7-Nitrobenzo-2-oxa-1,3-diazole (NBD), closely related to 7-Nitroisobenzofuran-1(3H)-one, has been used as a selective fluorescent and colorimetric sensor for detecting Hg2+ in aqueous solutions (Ruan et al., 2011).
Antibacterial Activity : Various 2-methylbenzofurans, including those with 7-NO2 substituents, have been synthesized and investigated for their antibacterial activity (Powers, 1976).
Anticancer Compound : 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol, a compound containing the 7-nitrobenzoxadiazole (NBD) scaffold, exhibits strong inhibition of glutathione S-transferases and significant anticancer activity in various tumor models (Sha et al., 2018).
Glutathione Peroxidase Mimics : Nitro-, azo-, and amino derivatives of Ebselen, including 7-nitro-2-aryl-1,2-benzisoselenazol-3(2H)-ones, have been synthesized and evaluated for their cytoprotective effects and ability to mimic glutathione peroxidase enzymes (Singh et al., 2017).
properties
IUPAC Name |
7-nitro-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-5(4-13-8)2-1-3-6(7)9(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIGXRQYMBKAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357244 | |
Record name | 7-NITROISOBENZOFURAN-1(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroisobenzofuran-1(3H)-one | |
CAS RN |
42760-46-3 | |
Record name | 7-NITROISOBENZOFURAN-1(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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